2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride
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Overview
Description
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound that features an imidazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride typically involves the reaction of 2-imidazolecarboxaldehyde with 3-methoxyphenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the imidazole ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)-1-phenylethan-1-one hydrochloride
- 2-(1H-imidazol-2-yl)-1-(4-methoxyphenyl)ethan-1-one hydrochloride
Uniqueness
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-16-10-4-2-3-9(7-10)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPEPFBKBECED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=NC=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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